molecular formula C6H11N3 B1528697 5-ethyl-1-methyl-1H-pyrazol-3-amine CAS No. 1248011-02-0

5-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No. B1528697
CAS RN: 1248011-02-0
M. Wt: 125.17 g/mol
InChI Key: IPMYPLFTEUENGG-UHFFFAOYSA-N
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Description

“5-ethyl-1-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is used as a building block in organic synthesis . The empirical formula is C6H11N3 and the molecular weight is 125.17 .


Molecular Structure Analysis

The molecular structure of “5-ethyl-1-methyl-1H-pyrazol-3-amine” can be represented by the SMILES string NC1=NN(CC)C(C)=C1 . The InChI code is 1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8) .


Physical And Chemical Properties Analysis

“5-ethyl-1-methyl-1H-pyrazol-3-amine” is a solid . It has a certain solubility in alcohol solvents and strongly polar dimethyl sulfoxide .

Scientific Research Applications

Pharmaceutical Drug Synthesis

“5-ethyl-1-methyl-1H-pyrazol-3-amine” serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structural similarity to imidazole, which is a core component of many biologically active compounds, makes it valuable in drug development . This compound can be used to create analogs with potential antibacterial, antifungal, and antiviral properties.

Agrochemical Research

In agrochemical research, this compound can be utilized to develop new pesticides and herbicides. Its pyrazole core is often found in compounds with herbicidal and insecticidal activities, providing a pathway for the creation of novel agrochemical agents .

Organic Synthesis

As an intermediate in organic synthesis, “5-ethyl-1-methyl-1H-pyrazol-3-amine” is instrumental in constructing complex molecules. It can participate in various chemical reactions, contributing to the synthesis of diverse organic compounds with potential applications in different industries .

Biomedical Research

This compound’s derivatives could be investigated for their therapeutic potential. Given the wide range of biological activities exhibited by imidazole derivatives, such as anti-inflammatory and antitumor effects, there is a possibility of discovering new treatments for various diseases .

Safety and Hazards

“5-ethyl-1-methyl-1H-pyrazol-3-amine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement “H301” which means it is toxic if swallowed . The precautionary statements are “P301 + P310”, which means if swallowed, immediately call a poison center or doctor .

Future Directions

“5-ethyl-1-methyl-1H-pyrazol-3-amine” can be used as a building block in the preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines . It can also be used for the modification and synthesis of drug molecules and bioactive molecules , suggesting potential applications in pharmaceutical and biomedical research.

properties

IUPAC Name

5-ethyl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4-6(7)8-9(5)2/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYPLFTEUENGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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